8-Amionadenosine
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Overview
Description
8-Aminoadenosine is a nucleoside analogue that has garnered significant interest in scientific research due to its unique properties and potential therapeutic applications. This compound is characterized by the presence of an amino group at the 8th position of the adenosine molecule, which imparts distinct biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminoadenosine can be synthesized through various chemical routes. One common method involves the direct amination of adenosine using ammonia or an amine source under specific reaction conditions. The process typically requires a catalyst and controlled temperature to ensure the selective introduction of the amino group at the desired position .
Industrial Production Methods: In industrial settings, the production of 8-Aminoadenosine often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoadenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted adenosine derivatives, which can have different biological activities and applications .
Scientific Research Applications
8-Aminoadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 8-Aminoadenosine involves its conversion to 8-amino-ATP within cells. This active triphosphate form leads to a decrease in intracellular ATP levels and inhibits RNA synthesis. The compound also interferes with the phosphorylation of RNA polymerase II, thereby inhibiting transcription. Additionally, 8-amino-ATP can be incorporated into nascent RNA, causing transcription termination .
Comparison with Similar Compounds
8-Aminoguanosine: Another nucleoside analogue with similar biochemical properties.
8-Azaguanine: Known for its anti-cancer properties.
8-Chloroadenosine: Studied for its potential therapeutic applications.
Uniqueness: 8-Aminoadenosine is unique due to its specific mechanism of action involving ATP depletion and transcription inhibition. Its ability to induce apoptosis in cancer cells independent of the p53 pathway sets it apart from other nucleoside analogues .
Properties
Molecular Formula |
C10H14N6O4 |
---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5+,6?,9-/m1/s1 |
InChI Key |
DVGWFQILDUEEGX-ACJOCUEISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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